[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474528
InChI: InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC1CCCN1CCN
Molecular Formula: C12H25N3O2
Molecular Weight: 243.35 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474528

Molecular Formula: C12H25N3O2

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m0/s1
Standard InChI Key ZYFLJFTUVYURQF-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1CCCN1CCN
SMILES CC(C)(C)OC(=O)NCC1CCCN1CCN
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN1CCN

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₂₇N₃O₂, with a molecular weight of 257.37 g/mol . Its IUPAC name, tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate, reflects its stereochemistry and functional groups:

  • A pyrrolidine ring with an (S)-configuration at the C2 position.

  • A 2-aminoethyl substituent on the pyrrolidine nitrogen.

  • A tert-butyl carbamate group attached to the pyrrolidine’s methylene bridge.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine’s C2 position is critical for its biological activity. Enantiomeric forms, such as the (R)-isomer, exhibit distinct binding affinities and metabolic profiles.

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₂₇N₃O₂
Molecular Weight257.37 g/mol
Stereochemistry(S)-configuration at C2
Functional GroupsPyrrolidine, aminoethyl, tert-butyl carbamate

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination .

  • Carbamate Formation: Reaction with tert-butyl carbamoyl chloride or Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions .

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer.

A representative protocol from involves coupling tert-butyl N-[(R)-pyrrolidin-2-ylmethyl]carbamate with 2-aminoethyl bromide in tetrahydrofuran (THF) using triethylamine as a base, yielding the target compound after purification.

Industrial Production Methods

Scalable methods include continuous flow synthesis, which enhances yield (up to 85%) and reduces epimerization risks . Automated systems ensure precise control over reaction parameters like temperature and pH .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHF/DCM (4:1)Maximizes solubility of intermediates
Temperature0–25°CMinimizes side reactions
CatalystTriethylamineEnhances nucleophilicity
Reaction Time16–24 hoursEnsures completion
ActivityModel SystemResultSource
AChE InhibitionIn vitro (human AChE)IC₅₀ = 12.3 µM
Anticonvulsant EffectMurine seizure modelED₅₀ = 15 mg/kg
NeuroprotectionRat cortical neurons40% cell viability at 10 µM

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 98–101°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Table 4: Physicochemical Data

PropertyValueSource
Melting Point98–101°C
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)1.8

Comparative Analysis with Structural Analogs

Table 5: Comparison with Pyrrolidine Carbamates

CompoundStructural DifferenceBioactivitySource
(R)-EnantiomerOpposite configuration at C230% lower AChE inhibition
tert-Butyl [(S)-1-(2-Acetyl)-pyrrolidin-2-ylmethyl]carbamateAcetyl vs. aminoethylNo anticonvulsant activity
[(S)-1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]carbamatePropyl chain extensionHigher logP (2.4)

Future Research Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance CNS bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the aminoethyl chain to optimize receptor selectivity.

  • Toxicological Studies: Long-term toxicity profiling in non-human primates.

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